molecular formula C8H5F3O3 B078240 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 11281-65-5

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No.: B078240
CAS No.: 11281-65-5
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

It is known that this compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotics that interfere with the enzymes DNA gyrase and topoisomerase IV, which are needed by bacteria to copy their DNA during replication .

Cellular Effects

The specific cellular effects of 2,4,5-Trifluoro-3-methoxybenzoic acid are not well-studied. Given its role as a precursor in the synthesis of quinolone derivatives, it can be inferred that it may have similar effects as quinolones. Quinolones are known to inhibit bacterial DNA replication, thus preventing bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a precursor for the synthesis of quinolone derivatives, it may share similar mechanisms of action. Quinolones work by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication .

Preparation Methods

Chemical Reactions Analysis

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286858
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-65-1
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-trifluoro-3-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluoro-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluoro-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4,5-Trifluoro-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2,4,5-Trifluoro-3-methoxybenzoic acid
Reactant of Route 5
2,4,5-Trifluoro-3-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2,4,5-Trifluoro-3-methoxybenzoic acid
Customer
Q & A

Q1: What is the significance of MFBA in pharmaceutical synthesis?

A: MFBA serves as a crucial starting material in synthesizing various pharmaceuticals, notably the antibiotic gatifloxacin. [, ] The synthesis involves multiple steps, including acyl chlorination, condensation reactions, and cyclization, ultimately yielding gatifloxacin with a reasonable overall yield. [, ] This highlights MFBA's importance in medicinal chemistry and drug development.

Q2: How does the structure of MFBA influence its properties?

A: Theoretical studies employing Density Functional Theory (DFT) have provided valuable insights into MFBA's structural characteristics. [] These calculations, alongside experimental data like FTIR and FT-Raman spectra, have been used to analyze the molecule's vibrational frequencies and optimize its structural parameters. [] This combined approach facilitates a deeper understanding of the relationship between MFBA's structure and its chemical behavior.

Q3: What are the potential applications of MFBA in materials science?

A: MFBA's ability to act as a ligand in coordination complexes opens up possibilities in materials science. For instance, it has been utilized in synthesizing triorganotin(IV) complexes. [] These complexes, incorporating MFBA and 4,4′-bipyridine as ligands, exhibit intriguing structural characteristics, as revealed by single-crystal X-ray diffraction analysis. [] This research suggests MFBA's potential in developing novel materials with tailored properties.

Q4: Has the photostability of pharmaceuticals incorporating MFBA been investigated?

A: Research has focused on the photostability of lomefloxacin, a drug potentially containing a C-8 hydroxyl substituted derivative as a photolysis impurity. [] This impurity, structurally similar to MFBA, has been synthesized and characterized to serve as a marker for lomefloxacin's stability and manufacturing consistency. [] This work underscores the importance of understanding the photochemical behavior of compounds structurally related to MFBA in pharmaceutical development.

Q5: How is MFBA being used in the development of new materials with interesting properties?

A: Researchers have explored the use of MFBA in constructing metal-organic frameworks (MOFs), specifically a highly thermostable Tb-cluster. [] In this case, MFBA acts as a prodrug ligand, showcasing its versatility in creating materials with potential applications in various fields. [] This example highlights the expanding role of MFBA beyond traditional pharmaceutical applications.

Q6: Can computational methods provide further insights into MFBA's properties?

A: Yes, computational chemistry plays a crucial role in understanding MFBA. DFT calculations have been employed to investigate not only its vibrational frequencies and structural parameters but also its electronic and optical properties. [] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's reactivity and potential for charge transfer interactions. [] Furthermore, calculations of hyperpolarizability and dipole moment offer insights into MFBA's nonlinear optical properties, suggesting potential applications in optoelectronics and photonics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.